1H-Azepinium, 1,1'-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide
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Overview
Description
1H-Azepinium, 1,1’-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) is a complex organic compound that belongs to the class of azepinium salts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepinium, 1,1’-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) typically involves multiple steps:
Formation of the Hexahydro-1-methyl-azepinium Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl Moiety: This step involves the coupling of the hexahydro-1-methyl-azepinium core with the 2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl group using reagents such as coupling agents or catalysts.
Formation of the Diiodide Salt:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1H-Azepinium, 1,1’-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Azepinium, 1,1’-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1H-Azepinium, 1,1’-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide)
- 1H-Azepinium, 1,1’-(2,5-bis(4-chlorobenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide)
- 1H-Azepinium, 1,1’-(2,5-bis(4-fluorobenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide)
Uniqueness
The uniqueness of 1H-Azepinium, 1,1’-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) lies in its specific structural features and the presence of methoxy groups, which may impart unique chemical and biological properties compared to similar compounds.
Properties
CAS No. |
88233-58-3 |
---|---|
Molecular Formula |
C36H54I2N2O4 |
Molecular Weight |
832.6 g/mol |
IUPAC Name |
1,6-bis(4-methoxyphenyl)-2,5-bis[(1-methylazepan-1-ium-1-yl)methyl]hexane-1,6-dione;diiodide |
InChI |
InChI=1S/C36H54N2O4.2HI/c1-37(23-9-5-6-10-24-37)27-31(35(39)29-15-19-33(41-3)20-16-29)13-14-32(28-38(2)25-11-7-8-12-26-38)36(40)30-17-21-34(42-4)22-18-30;;/h15-22,31-32H,5-14,23-28H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
YYRXTBZUMASBSH-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCCCCC1)CC(CCC(C[N+]2(CCCCCC2)C)C(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OC.[I-].[I-] |
Origin of Product |
United States |
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